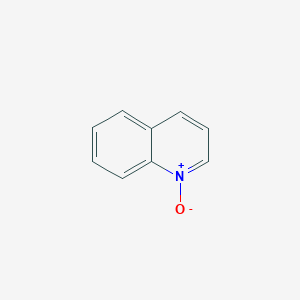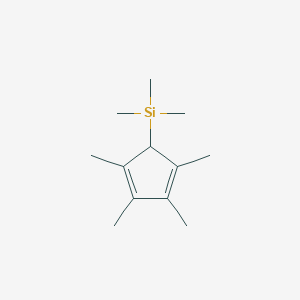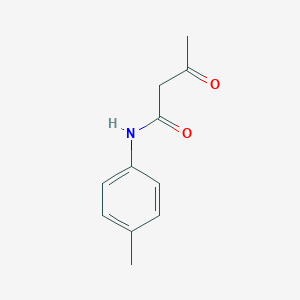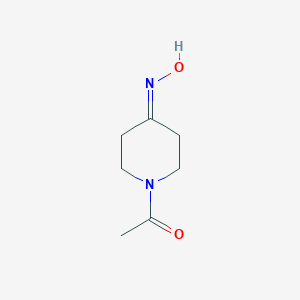
Bio-13-dapptp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promise in the fields of medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Bio-13-dapptp has numerous scientific research applications. It has been studied extensively for its potential use in medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a growth regulator and plant hormone. It has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to remove heavy metals from water and reduce pollution.
Mecanismo De Acción
The mechanism of action of Bio-13-dapptp is complex and not fully understood. It is believed that this compound works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a cascade of events that ultimately result in the desired effect, such as cancer cell death or plant growth regulation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, this compound has been shown to regulate plant growth, increase crop yield, and improve plant stress tolerance. In water treatment, this compound has been shown to remove heavy metals from water and reduce pollution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bio-13-dapptp has several advantages and limitations for lab experiments. One advantage is its versatility in various fields of research. It has potential applications in medicine, agriculture, and environmental science. Another advantage is its potency. This compound has been shown to be effective in small concentrations. However, one limitation is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment. Another limitation is the lack of understanding of its mechanism of action. The complex mechanism of action of this compound makes it challenging to study and understand fully.
Direcciones Futuras
There are several future directions for Bio-13-dapptp research. In medicine, further studies are needed to determine the efficacy of this compound in cancer treatment and its potential side effects. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for crop growth regulation. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential environmental impacts.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its complex synthesis process, mechanism of action, and biochemical and physiological effects make it a challenging but promising compound for further research. Further studies are needed to determine its full potential and limitations.
Métodos De Síntesis
Bio-13-dapptp is a chemical compound that is synthesized through a complex process. The synthesis of this compound involves the reaction of several chemical compounds in a specific order and under specific conditions. The process involves the use of various chemicals and reagents, and the reaction is carried out under controlled temperature and pressure conditions. The synthesis process is complex and requires expertise in organic chemistry.
Propiedades
Número CAS |
137823-47-3 |
|---|---|
Fórmula molecular |
C31H52N9O15P3S |
Peso molecular |
915.8 g/mol |
Nombre IUPAC |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
Clave InChI |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



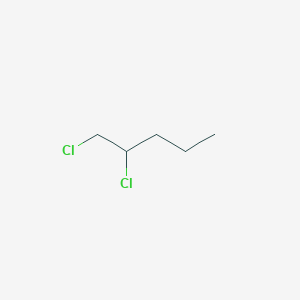
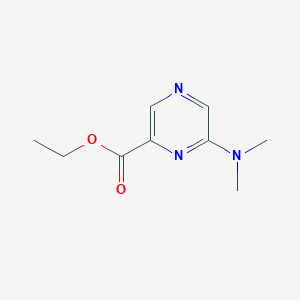
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
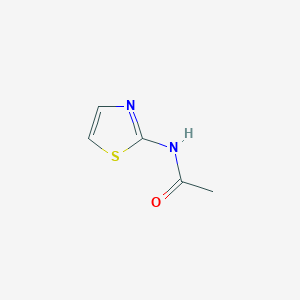
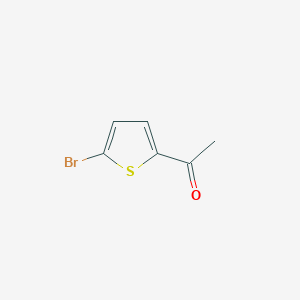
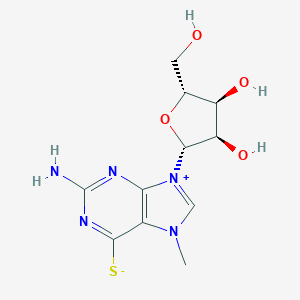
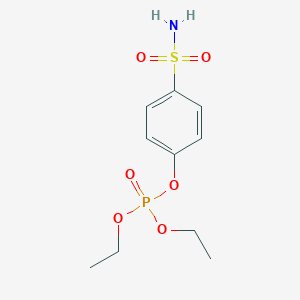
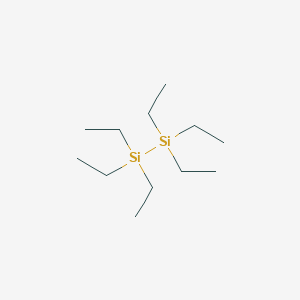

![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
